molecular formula C20H28N4O B6812364 N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide

Cat. No.: B6812364
M. Wt: 340.5 g/mol
InChI Key: KPQFCWPUWYAMCJ-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,3-trimethyl-6-azabicyclo[321]octane-6-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a bicyclic amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with formic acid or trimethyl orthoformate under controlled conditions. The resulting benzimidazole is then functionalized with the appropriate side chains to introduce the bicyclic amine structure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzimidazoles or amines.

Scientific Research Applications

  • Medicinal Chemistry: Due to its structural complexity, it can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Material Science: Its unique structure may be useful in the development of new materials with specific properties, such as enhanced stability or reactivity.

  • Industrial Processes: It could be employed as a catalyst or intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Benzimidazole Derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Bicyclic Amines: Compounds with similar bicyclic structures are often used in pharmaceuticals and material science due to their stability and reactivity.

Uniqueness: N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide stands out due to its specific combination of the benzimidazole and bicyclic amine structures, which may confer unique properties not found in other compounds.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-19(2)10-14-11-20(3,12-19)13-24(14)18(25)21-9-8-17-22-15-6-4-5-7-16(15)23-17/h4-7,14H,8-13H2,1-3H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQFCWPUWYAMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)NCCC3=NC4=CC=CC=C4N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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